REACTION_SMILES
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[Cl:16][C:17](=[O:18])[c:19]1[cH:20][cH:21][c:22]([Cl:23])[cH:24][cH:25]1.[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[C:13](=[O:14])[OH:15]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[C:13](=[O:14])[OH:15])[C:17](=[O:18])[c:19]1[cH:20][cH:21][c:22]([Cl:23])[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(Cc1c[nH]c2ccccc12)C(=O)O
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Name
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Type
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product
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Smiles
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O=C(NC(Cc1c[nH]c2ccccc12)C(=O)O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Cl:16][C:17](=[O:18])[c:19]1[cH:20][cH:21][c:22]([Cl:23])[cH:24][cH:25]1.[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[C:13](=[O:14])[OH:15]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12)[C:13](=[O:14])[OH:15])[C:17](=[O:18])[c:19]1[cH:20][cH:21][c:22]([Cl:23])[cH:24][cH:25]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NC(Cc1c[nH]c2ccccc12)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC(Cc1c[nH]c2ccccc12)C(=O)O)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |